molecular formula C10H12N4 B8752820 1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine

1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B8752820
M. Wt: 188.23 g/mol
InChI Key: ZTOROUMJLLUOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-methyl-5-(2-methylpyridin-4-yl)pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-7-5-8(3-4-12-7)9-6-10(11)14(2)13-9/h3-6H,11H2,1-2H3

InChI Key

ZTOROUMJLLUOLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NN(C(=C2)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml flask was added 3-(2-methylpyridin-4-yl)-3-oxopropanenitrile 16.1.C, (465 mg, 2.9 mmole), 10 ml of MeOH and methyl hydrazine (249 μl, 7.26 mmole). The reaction was stirred at 70° C. for 8 hours at which time the solvent was removed with a stream of nitrogen. The crude product was purified by using a silica gel column (eluting with 5% MeOH in DCM) to give of 1-methyl-3-(2-methylpyridin-4-yl)-1H-pyrazol-5-amine 16.1.D as a yellow film (317 mg 49% yield). (Note: converted to HCl salt).
Quantity
465 mg
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
249 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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